molecular formula C51H68N2O10 B610892 SMTP-7 CAS No. 273379-50-9

SMTP-7

Katalognummer B610892
CAS-Nummer: 273379-50-9
Molekulargewicht: 869.1
InChI-Schlüssel: CRNDCHORWGDFGR-PXTWCNKMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SMTP-7 is a dual inhibitor of thrombolysis and soluble epoxide hydrolase" to "SMTP-7 promotes thrombolysis and inhibits soluble epoxide hydrolase." (c.f. Matsumoto N, Suzuki E, Ishikawa M, Shirafuji T, Hasumi K. Soluble epoxide hydrolase as an anti-inflammatory target of the thrombolytic stroke drug SMTP-7. (J Biol Chem. 2014 Dec 26; 289(52):35826-38.)

Wissenschaftliche Forschungsanwendungen

Thrombolytic and Neuroprotective Effects in Ischemic Stroke

SMTP-7 (Stachybotrys microspora triprenyl phenol-7) shows significant promise in the treatment of ischemic stroke. It functions as a plasminogen modulator, enhancing plasminogen activation and thereby promoting thrombolysis. This action is crucial for its therapeutic activity against cerebral infarction in several rodent models. In a study conducted on monkeys, SMTP-7 significantly increased the post-infusion middle cerebral artery recanalization rate and ameliorated neurological deficits, cerebral infarct, and cerebral hemorrhage compared to control animals (Sawada et al., 2014). Additionally, SMTP-7's neuroprotective properties have been observed in other studies, where it demonstrated effectiveness in reducing inflammation and apoptosis in ischemic mice (Huang et al., 2018).

Enhancing Clot Clearance in Pulmonary Embolism Models

SMTP-7's role in enhancing clot clearance has been demonstrated in a pulmonary embolism model in rats. This study highlighted SMTP-7's capability to significantly increase the rate of clot clearance, suggesting its potential application in treating thrombotic conditions beyond ischemic stroke (Hu et al., 2012).

Attenuating Ischemia/Reperfusion Injury

Research indicates that SMTP-7 suppresses superoxide production and the expression of matrix metalloproteinase-9 (MMP-9), thereby attenuating ischemic neuronal damage in rat brains. This suggests its potential use in reducing secondary brain injury and hemorrhagic transformation following ischemic events (Akamatsu et al., 2011).

Novel Embolic Model of Cerebral Infarction

In an embolic model of cerebral infarction, SMTP-7 was evaluated for its effects on reducing infarct area, neurological scores, and edema. This study provided insights into the compound's mechanism of action and its potential for extending the therapeutic time window in the treatment of cerebral infarction (Hashimoto et al., 2010).

Soluble Epoxide Hydrolase Inhibition

SMTP-7's mechanism of action may also involve the inhibition of soluble epoxide hydrolase (sEH), an enzyme linked to inflammation. This dual targeting of thrombolysis and sEH inhibition presents a promising strategy for novel stroke therapy (Matsumoto et al., 2014).

Eigenschaften

CAS-Nummer

273379-50-9

Molekularformel

C51H68N2O10

Molekulargewicht

869.1

IUPAC-Name

(S)-2,5-bis((2S,3S)-2-((E)-4,8-dimethylnona-3,7-dien-1-yl)-3,5-dihydroxy-2-methyl-7-oxo-3,4,7,9-tetrahydropyrano[2,3-e]isoindol-8(2H)-yl)pentanoic acid

InChI

InChI=1S/C51H68N2O10/c1-30(2)14-9-16-32(5)18-11-21-50(7)43(56)26-36-41(54)24-34-38(45(36)62-50)28-52(47(34)58)23-13-20-40(49(60)61)53-29-39-35(48(53)59)25-42(55)37-27-44(57)51(8,63-46(37)39)22-12-19-33(6)17-10-15-31(3)4/h14-15,18-19,24-25,40,43-44,54-57H,9-13,16-17,20-23,26-29H2,1-8H3,(H,60,61)/b32-18+,33-19+/t40-,43-,44-,50-,51-/m0/s1

InChI-Schlüssel

CRNDCHORWGDFGR-PXTWCNKMSA-N

SMILES

O=C(O)[C@@H](N(CC1=C2C=C(O)C3=C1O[C@@](C)(CC/C=C(C)/CC/C=C(C)/C)[C@@H](O)C3)C2=O)CCCN(CC4=C5C=C(O)C6=C4O[C@@](C)(CC/C=C(C)/CC/C=C(C)/C)[C@@H](O)C6)C5=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SMTP-7;  SMTP 7;  SMTP7; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SMTP-7
Reactant of Route 2
SMTP-7
Reactant of Route 3
SMTP-7
Reactant of Route 4
SMTP-7
Reactant of Route 5
SMTP-7
Reactant of Route 6
SMTP-7

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.